Cas no 59489-42-8 (7-(Trifluoromethyl)quinoxalin-2-amine)
7-(Trifluoromethyl)quinoxalin-2-amine is a fluorinated quinoxaline derivative characterized by the presence of a trifluoromethyl group at the 7-position and an amino group at the 2-position of the quinoxaline core. This compound exhibits notable chemical stability and enhanced lipophilicity due to the electron-withdrawing effect of the trifluoromethyl group, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its structural features contribute to improved binding affinity in biological systems, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's high purity and well-defined synthetic route ensure reproducibility for research applications. Its unique electronic properties also make it a promising candidate for materials science, particularly in the design of fluorinated organic semiconductors.
59489-42-8 structure
Product Name:7-(Trifluoromethyl)quinoxalin-2-amine
CAS No:59489-42-8
MF:C9H6F3N3
MW:213.159251689911
CID:1081563
PubChem ID:21313066
Update Time:2025-07-02
7-(Trifluoromethyl)quinoxalin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-(Trifluoromethyl)quinoxalin-2-amine
- 2-Amino-7-trifluormethyl-chinoxalin
- 2-Amino-7-trifluoromethylquinoxaline
- 7-trifluoromethyl-quinoxalin-2-ylamine
- GNIUDFFVKMMRPO-UHFFFAOYSA-N
- SCHEMBL11522085
- DTXSID80612221
- A914311
- 59489-42-8
-
- MDL: MFCD13193272
- Inchi: 1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15)
- InChI Key: GNIUDFFVKMMRPO-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(C=1)=NC(=CN=2)N)(F)F
Computed Properties
- Exact Mass: 213.05100
- Monoisotopic Mass: 213.05138169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.462
- Boiling Point: 299.1°C at 760 mmHg
- Flash Point: 134.7°C
- Refractive Index: 1.594
- PSA: 51.80000
- LogP: 2.81200
7-(Trifluoromethyl)quinoxalin-2-amine Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A449038399-1g |
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59489-42-8 | 95% | 1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738846-1g |
7-(Trifluoromethyl)quinoxalin-2-amine |
59489-42-8 | 98% | 1g |
¥4998.00 | 2024-05-07 | |
| Ambeed | A521334-1g |
7-(Trifluoromethyl)quinoxalin-2-amine |
59489-42-8 | 95+% | 1g |
$476.0 | 2024-04-18 | |
| Crysdot LLC | CD11097777-1g |
7-(Trifluoromethyl)quinoxalin-2-amine |
59489-42-8 | 95+% | 1g |
$590 | 2024-07-18 |
7-(Trifluoromethyl)quinoxalin-2-amine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:59489-42-8)7-(Trifluoromethyl)quinoxalin-2-amine
Order Number:A914311
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:51
Price ($):428.0
Email:sales@amadischem.com
7-(Trifluoromethyl)quinoxalin-2-amine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:59489-42-8)7-(Trifluoromethyl)quinoxalin-2-amine
Purity:99%
Quantity:1g
Price ($):428.0